molecular formula C21H19NO5 B3676488 8-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

8-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B3676488
M. Wt: 365.4 g/mol
InChI Key: GQTTWRGQJDGTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 8-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
Studies have shown that 8-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in vitro and in vivo. It has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the study of 8-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as an antimicrobial agent for the treatment of infectious diseases. Additionally, further studies are needed to understand its mechanism of action and optimize its use in various applications.
In conclusion, 8-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and optimize its use in various applications.

Scientific Research Applications

8-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as an antimicrobial agent and as a therapeutic agent for neurological disorders.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-4-6-13-7-5-8-14-11-16(21(24)27-19(13)14)20(23)22-15-9-10-17(25-2)18(12-15)26-3/h4-5,7-12H,1,6H2,2-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTTWRGQJDGTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
8-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
8-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
8-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.